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molecular formula C13H13N3O2 B8654676 Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate

Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate

Cat. No. B8654676
M. Wt: 243.26 g/mol
InChI Key: PIDIDDGZABWDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932404

Procedure details

A reactor provided with a stirring device, a bromine feed and a calcium chloride tube is filled with a solution of 4 parts of 1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene in 120 parts by volume of a mixture of dry methanol and dry methylene chloride (10 : 1 by volume.) 0.9 parts of sodium methylate dissolved in dry methanol are added rapidly at the ambient temperature with stirring. The reaction is finished at the end of 15 minutes, and the greater part of the solvents is evaporated under reduced pressure. The 2-methoxycarbonyl-3-amino-5-phenyl-6-methyl pyrazine which is precipitated is filtered off, then recrystallised from methanol and 3 parts of pyrazine are obtained. M.p. 162°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([C:5]([C:17]([O:19][CH3:20])=[O:18])=[N:6][C:7]([CH3:16])=[C:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:4].C(Cl)Cl.C[O-].[Na+]>CO>[CH3:20][O:19][C:17]([C:5]1[C:3]([NH2:4])=[N:15][C:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:7]([CH3:16])[N:6]=1)=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
1-cyano-1-methoxycarbonyl-3-methyl-4-amino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=NC(=C(C1=CC=CC=C1)N)C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor provided with a stirring device
ADDITION
Type
ADDITION
Details
are added rapidly at the ambient temperature
CUSTOM
Type
CUSTOM
Details
is finished at the end of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the greater part of the solvents is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 2-methoxycarbonyl-3-amino-5-phenyl-6-methyl pyrazine which is precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol and 3 parts of pyrazine
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=NC(=C(N=C1N)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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